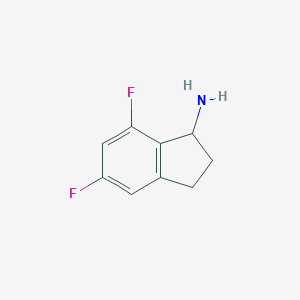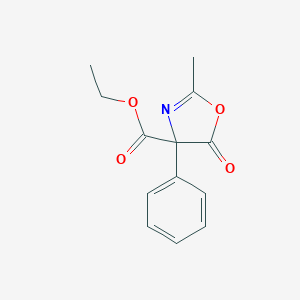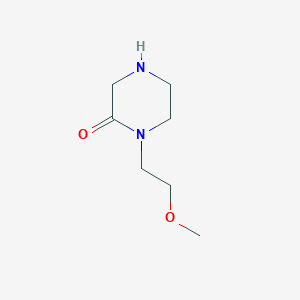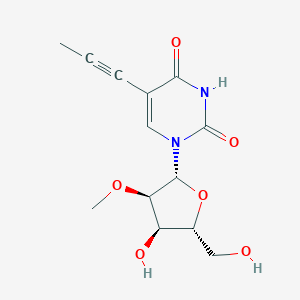
3,5-Dichloro-4-ethoxy-2-fluoropyridine
Übersicht
Beschreibung
3,5-Dichloro-4-ethoxy-2-fluoropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DEFP, and it is a heterocyclic compound that contains a pyridine ring. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DEFP is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. DEFP has also been found to inhibit the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects
DEFP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory cytokines. DEFP has also been found to have antifungal properties and has been used in the development of antifungal drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DEFP has several advantages for lab experiments. It is easy to synthesize and has a high yield. DEFP is also stable and can be stored for a long time. However, DEFP has some limitations. It is toxic and can be harmful if not handled properly. DEFP is also expensive, which can limit its use in lab experiments.
Zukünftige Richtungen
DEFP has several potential future directions. One future direction is the development of more potent anti-cancer drugs using DEFP as a lead compound. Another future direction is the development of more potent anti-inflammatory drugs using DEFP. DEFP can also be used in the development of antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, DEFP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects. DEFP has potential applications in the development of anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
DEFP has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. DEFP has been found to have anti-cancer properties, and it has been used in the development of anti-cancer drugs. DEFP has also been found to have anti-inflammatory properties, and it has been used in the development of anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
175965-86-3 |
|---|---|
Molekularformel |
C7H6Cl2FNO |
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
3,5-dichloro-4-ethoxy-2-fluoropyridine |
InChI |
InChI=1S/C7H6Cl2FNO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |
InChI-Schlüssel |
RJQKBZDWUIDVIR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC=C1Cl)F)Cl |
Kanonische SMILES |
CCOC1=C(C(=NC=C1Cl)F)Cl |
Synonyme |
Pyridine,3,5-dichloro-4-ethoxy-2-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)


![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)








![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
